molecular formula C16H21N3O B10948505 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide

3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide

Cat. No.: B10948505
M. Wt: 271.36 g/mol
InChI Key: UDLKXNKTQCJMKP-UHFFFAOYSA-N
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Description

3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a propanamide moiety linked to a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide typically involves the following steps:

    Formation of 3-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine hydrate with 3-methyl-2-butanone under acidic conditions.

    N-alkylation: The 3-methyl-1H-pyrazole is then alkylated with 1-bromo-3-chloropropane to form 3-(3-chloropropyl)-3-methyl-1H-pyrazole.

    Amidation: The final step involves the reaction of 3-(3-chloropropyl)-3-methyl-1H-pyrazole with 1-phenylpropylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the pyrazole ring.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with pyrazole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide: Lacks the methyl group on the pyrazole ring.

    3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylethyl)propanamide: Has an ethyl group instead of a propyl group on the phenyl ring.

    3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)butanamide: Contains a butanamide moiety instead of a propanamide moiety.

Uniqueness

3-(3-methyl-1H-pyrazol-1-yl)-N-(1-phenylpropyl)propanamide is unique due to the specific combination of its structural features, including the methyl-substituted pyrazole ring and the phenylpropyl-propanamide linkage. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

3-(3-methylpyrazol-1-yl)-N-(1-phenylpropyl)propanamide

InChI

InChI=1S/C16H21N3O/c1-3-15(14-7-5-4-6-8-14)17-16(20)10-12-19-11-9-13(2)18-19/h4-9,11,15H,3,10,12H2,1-2H3,(H,17,20)

InChI Key

UDLKXNKTQCJMKP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)CCN2C=CC(=N2)C

Origin of Product

United States

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